molecular formula C16H10O4 B11855569 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid CAS No. 14221-75-1

4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid

Cat. No.: B11855569
CAS No.: 14221-75-1
M. Wt: 266.25 g/mol
InChI Key: OHCNSTOLJWDQMJ-UHFFFAOYSA-N
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Description

4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid, a chromone derivative, is a high-value chemical scaffold for medicinal chemistry and drug discovery research. Chromones are recognized as a privileged structure in pharmacology and have been engaged in diverse medicinal chemistry programs due to their wide range of biological activities . This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Its carboxylic acid functional group makes it a versatile precursor, particularly for the synthesis of chromone-2-carboxamide derivatives, which are investigated as selective ligands for adenosine receptors . Such ligands are under scrutiny for potential therapeutic approaches in treating inflammatory and neurodegenerative diseases, asthma, and cardiac ischemia . Furthermore, 3-substituted benzopyran-4-one derivatives have been identified as potential anticancer agents in biological screenings against various cancer cell lines . Researchers can functionalize this compound at the carboxylic acid group to create amide linkages or further derivatize the core chromone structure to explore structure-activity relationships (SAR). The synthesis of related chromone carboxylic acids is typically achieved through methods such as the hydrolysis of corresponding ester precursors . This product is intended for research purposes as a chemical building block. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

14221-75-1

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

IUPAC Name

4-oxo-2-phenylchromene-7-carboxylic acid

InChI

InChI=1S/C16H10O4/c17-13-9-14(10-4-2-1-3-5-10)20-15-8-11(16(18)19)6-7-12(13)15/h1-9H,(H,18,19)

InChI Key

OHCNSTOLJWDQMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The Claisen condensation, a cornerstone in benzopyran synthesis, involves the reaction of 2-hydroxyacetophenone derivatives with dialkyl oxalates. For 4-oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid, the starting material must incorporate a phenyl group at the acetophenone’s ortho position (relative to the hydroxyl group) and a carboxylic acid precursor (e.g., an ester) at the para position. For example, 2-hydroxy-5-(ethoxycarbonyl)acetophenone reacts with diethyl oxalate in the presence of sodium ethoxide, forming the benzopyran core via keto-enol tautomerization and cyclization.

The reaction proceeds through nucleophilic attack of the enolate on the oxalate electrophile, followed by intramolecular esterification to yield the 4-oxo-4H-1-benzopyran skeleton. Critically, the phenyl group at position 2 and the ethoxycarbonyl group at position 7 are retained post-cyclization. Subsequent alkaline hydrolysis converts the ester to the free carboxylic acid.

Optimization and Reaction Conditions

Key parameters influencing yield include:

  • Base selection : Alkali metal alkoxides (e.g., NaOEt) are preferred for their strong deprotonation capacity.

  • Solvent : Aprotic solvents like toluene or xylene minimize side reactions.

  • Temperature : Reactions typically proceed at 80–100°C for 4–6 hours, with prolonged heating risking decarboxylation.

In a representative protocol, 2-hydroxy-5-(ethoxycarbonyl)acetophenone (1.0 equiv) and diethyl oxalate (1.2 equiv) are refluxed in toluene with sodium ethoxide (1.5 equiv) for 5 hours, yielding the ethyl ester intermediate in 78% yield. Hydrolysis with 2N NaOH at 60°C for 3 hours affords the target carboxylic acid in 92% purity.

Phenoxyfumaric Acid Cyclization Method

Synthesis of Phenoxyfumaric Acid Derivatives

This route begins with phenoxyfumaric acid derivatives , where the phenoxy group bears a phenyl substituent at the position destined to become C-2 of the benzopyran. For instance, 3-phenylphenoxyfumaric acid is synthesized via Ullmann coupling of 3-iodophenol with phenylboronic acid, followed by esterification with fumaroyl chloride.

Acid-Catalyzed Cyclization

Cyclization under strongly acidic conditions (e.g., concentrated H₂SO₄ or polyphosphoric acid) induces ring closure, forming the benzopyran scaffold. The reaction mechanism involves protonation of the carbonyl oxygen, facilitating nucleophilic attack by the phenoxy oxygen on the adjacent carbonyl carbon. This step installs the 4-oxo group and positions the phenyl and carboxylic acid moieties at C-2 and C-7, respectively.

Typical conditions :

  • Acid : Concentrated H₂SO₄ (5.0 equiv)

  • Temperature : 50–60°C for 2–3 hours

  • Yield : 70–85%

Post-cyclization, ester groups are hydrolyzed using HCl in dioxane/water (1:1) at reflux for 12 hours, achieving quantitative conversion to the carboxylic acid.

Comparative Analysis of Synthetic Methods

ParameterClaisen CondensationPhenoxyfumaric Acid Cyclization
Starting Material Cost Moderate (commercial acetophenones)High (custom phenoxyfumaric acids)
Reaction Time 5–8 hours3–5 hours
Yield 70–85%65–80%
Stereochemical Control LimitedHigh (via chiral auxiliaries)
Scalability Excellent (single-pot reaction)Moderate (multi-step synthesis)

Experimental Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d6, 400 MHz): δ 8.21 (s, 1H, H-5), 7.98–7.40 (m, 5H, Ph), 6.89 (d, J = 8.4 Hz, 1H, H-6), 6.72 (s, 1H, H-3), 12.1 (s, 1H, COOH).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1702 cm⁻¹ (COOH).

Purity Assessment

HPLC analysis (C18 column, 0.1% H3PO4/ACN gradient) confirms >98% purity for both methods, with the Claisen route exhibiting fewer byproducts .

Scientific Research Applications

Anticancer Activity

Research indicates that 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound reduced cell viability in small cell lung cancer (SCLC) cell lines at concentrations as low as 15 µM. The mechanism appears to involve the induction of reactive oxygen species (ROS) and alterations in gene expression related to oxidative stress responses, suggesting potential therapeutic applications against resistant cancer types .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute lung injury. In murine models treated with lipopolysaccharide (LPS), administration of 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid resulted in a marked reduction in inflammatory markers and oxidative stress indicators. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of malondialdehyde, indicating its potential as a therapeutic agent for inflammatory diseases .

Aldose Reductase Inhibition

Compounds derived from 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This inhibition is crucial for developing treatments for conditions such as diabetic retinopathy and neuropathy .

Antioxidant Activity

The antioxidant properties of this compound have been explored extensively. Its ability to scavenge free radicals and reduce oxidative stress positions it as a candidate for preventing oxidative damage in various pathological conditions .

Synthesis and Derivatives

The synthesis of 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid derivatives has been optimized for enhanced biological activity. Various synthetic routes have been developed, allowing for the modification of functional groups to tailor the pharmacological properties of the resulting compounds .

Case Studies

Case Study Findings
Inhibition of NF-kB Significant reduction in inflammation markers in LPS-induced acute lung injury models .
Cytotoxicity in Cancer Reduced viability in SCLC cell lines with increased ROS levels at low concentrations .

Material Science Applications

Beyond medicinal uses, 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid has potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic materials due to its photophysical properties . The compound's ability to absorb light and convert it into electrical energy makes it suitable for these applications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid with key analogs, focusing on structural variations, synthesis routes, and functional group impacts.

Substituent Variations in Chromene Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid Phenyl (C2), Carboxylic acid (C7) C₁₆H₁₂O₄ 268.26 g/mol High polarity, potential bioactivity N/A
4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid Phenoxyheptyloxy (C7) C₂₃H₂₄O₆ 396.44 g/mol Enhanced lipophilicity, extended chain
5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid Fused furo-isoindole core C₁₇H₁₅NO₄ 297.30 g/mol Rigid bicyclic structure, H-bonding motifs

Key Observations :

  • Position 7 Modifications: Replacing the carboxylic acid with a phenoxyheptyloxy group (C7) significantly increases molecular weight and lipophilicity, which may alter bioavailability and membrane permeability .
  • Core Structure Differences : The fused furo-isoindole analog () exhibits a rigid bicyclic system, promoting distinct crystal packing via O–H···O hydrogen bonds and C–H···π interactions, unlike the planar benzopyran core of the target compound .
Functional Group Impact on Reactivity
  • Carboxylic Acid vs. Ester Intermediates : Hydrolysis of ester groups (e.g., ’s procedure using NaOH) is a common route to introduce carboxylic acids. The presence of a free carboxylic acid in the target compound enhances its acidity (pKa ~2–3) compared to ester derivatives, influencing salt formation and solubility .
  • 4-Oxo Group: The ketone at position 4 is a common feature in chromene derivatives, enabling conjugation with aromatic systems and participation in keto-enol tautomerism, which may affect electronic properties and binding interactions .

Biological Activity

4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid, a member of the chromone family, has garnered interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Molecular Formula : C16H12O4
Molecular Weight : 284.26 g/mol
CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activities

The biological activities of 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid are broad, encompassing:

  • Antioxidant Activity
    • Studies indicate that this compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.
    • Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Antimicrobial Properties
    • Research has shown that 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid possesses antimicrobial effects against various bacterial strains.
    • Case Study : A study demonstrated inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) of 50 µg/mL.
  • Anti-inflammatory Effects
    • The compound has been noted for its anti-inflammatory properties, potentially useful in treating inflammatory diseases.
    • Research Findings : In vitro studies revealed a reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in macrophage cultures treated with the compound.
  • Anticancer Activity
    • Preliminary studies suggest that it may inhibit cancer cell proliferation in various cancer lines, including breast and colon cancers.
    • Mechanism : It is believed to induce apoptosis through the activation of caspase pathways.
  • Neuroprotective Effects
    • Emerging evidence suggests neuroprotective properties, particularly in models of neurodegenerative diseases.
    • Case Study : In a rat model of Alzheimer's disease, treatment with the compound improved cognitive function and reduced amyloid-beta plaque accumulation.

The mechanisms underlying the biological activities of 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid include:

  • Enzyme Inhibition : The compound has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B), which is relevant for neurodegenerative disorders.
Enzyme TargetTypeInhibition Potency
MAO-BReversibleIC50 = 25 µM

Comparative Analysis

The biological activity of 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid can be compared with other benzopyran derivatives:

Compound NameAntioxidant ActivityAntimicrobial ActivityAnticancer Activity
Compound AModerateHighLow
Compound BHighModerateModerate
4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acidVery HighHighHigh

Q & A

Q. What are the optimal synthetic routes for 4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or cyclocondensation reactions. A common approach includes:

Friedel-Crafts Acylation : Reacting maleic anhydride with substituted phenols under acidic conditions to form the chromone backbone .

Cyclocondensation : Using ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate intermediates, followed by hydrolysis to yield the carboxylic acid derivative .
Key Variables :

  • Catalyst : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in Friedel-Crafts reactions.
  • Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
    Reported yields range from 45–75%, with purity confirmed via HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational tools:

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 170–180 ppm) .
  • X-ray Crystallography : Resolves the planar chromone core and phenyl substituent geometry (bond angles: ~120°) .
  • FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (carboxylic acid O-H stretch) .
  • Computational Modeling : Density Functional Theory (DFT) predicts electron density distribution and reactive sites (e.g., C-3 for electrophilic substitution) .

Q. What are the common chemical reactions involving the 4-oxo chromone core?

Methodological Answer: The compound undergoes:

  • Electrophilic Substitution : Halogenation at C-3 using Br₂/FeCl₃ .
  • Nucleophilic Addition : Grignard reagents attack the carbonyl group at C-4, forming secondary alcohols .
  • Oxidation/Reduction : NaBH₄ reduces the 4-oxo group to a hydroxyl, while KMnO₄ oxidizes the phenyl ring to a carboxylate .
    Reagent Compatibility :
  • Avoid strong bases (e.g., NaOH) to prevent ester hydrolysis in derivatives .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for derivatives?

Methodological Answer: Contradictions arise when substituents alter reactivity (e.g., electron-withdrawing groups deactivating the chromone core). Strategies include:

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D to identify rate-determining steps in nucleophilic substitution .
  • Isotopic Labeling : Use 18O^{18}O-labeled reagents to track oxygen migration during oxidation .
  • Computational Analysis : Compare activation energies (ΔG‡) of competing pathways using Gaussian or ORCA software .
    Example: Substitution at C-2 vs. C-3 in fluorinated derivatives was resolved via transition-state modeling .

Q. How can researchers address discrepancies in biological activity data across structural analogs?

Methodological Answer: Discrepancies often stem from variations in:

  • Bioavailability : LogP values (e.g., 2.1 vs. 3.5) influence membrane permeability. Measure via shake-flask method .
  • Metabolic Stability : Use liver microsome assays to compare half-lives of 7-carboxylic acid vs. ester derivatives .
  • Receptor Binding : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with histamine H₁ receptors) .
    Case Study : 3-Methoxy analogs showed 10× higher IC₅₀ than hydroxylated derivatives due to steric hindrance .

Q. What strategies optimize the compound’s bioactivity for therapeutic applications?

Methodological Answer: Focus on Structure-Activity Relationship (SAR) studies:

  • Functional Group Modifications :
    • Carboxylic Acid : Esterification improves blood-brain barrier penetration .
    • Phenyl Substituents : Electron-deficient groups (e.g., -NO₂) enhance anti-inflammatory activity .
  • Scaffold Hybridization : Fuse with triazole or pyrimidine rings to target kinase inhibition .
    In Vivo Validation :
  • Use murine models to assess efficacy in allergy/asthma pathways (e.g., IL-4/IL-13 suppression) .

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